

# A Technical Guide to the Synthesis of Adipic Semialdehyde Methyl Ester

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Compound of Interest		
Compound Name:	Methyl 6-oxohexanoate	
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Introduction: Adipic semialdehyde methyl ester, also known as methyl 5-formylvalerate or **methyl 6-oxohexanoate**, is a bifunctional organic molecule featuring both an aldehyde and a methyl ester group.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the production of polymers and specialty chemicals. Its CAS number is 6654-36-0.[1][2][3][4][5] This technical guide provides an in-depth overview of the primary synthetic routes to adipic semialdehyde methyl ester, focusing on hydroformylation and ozonolysis, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

# **Physical and Chemical Properties**

A summary of the key physical and chemical properties of adipic semialdehyde methyl ester is presented below.



Property	Value	Reference
Molecular Formula	C7H12O3	[1]
Molecular Weight	144.17 g/mol	[1]
Appearance	Colorless liquid to light yellow/orange	[1][4]
Boiling Point	189.4°C at 760 mmHg; 59- 61°C at 1.0 Torr	[1][2]
Density	1 g/mL at 25°C	[2]
Refractive Index	1.417	[2]
Flash Point	71°C	[2]
Purity (Typical)	95-99%	[1][2][4]
Storage Conditions	-20°C	[2]

# **Core Synthesis Methodologies**

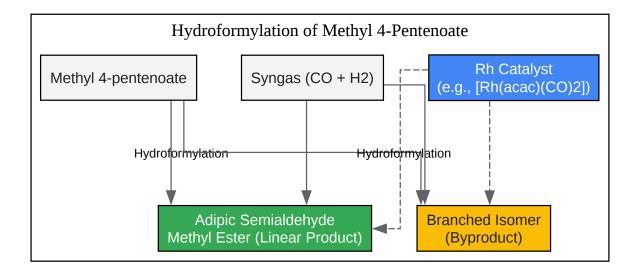
Two primary routes for the synthesis of adipic semialdehyde methyl ester are well-documented: the hydroformylation of methyl 4-pentenoate and the ozonolysis of methyl oleate.

### **Hydroformylation of Methyl 4-Pentenoate**

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[6] The selective hydroformylation of methyl 4-pentenoate is an effective method for producing adipic semialdehyde methyl ester (methyl 5-formylvalerate).[7]

This process is particularly relevant in biorefineries where methyl 4-pentenoate can be derived from y-valerolactone (GVL), a bio-based platform chemical.[7] The reaction typically employs a rhodium-based catalyst system to achieve high selectivity for the linear aldehyde product over the branched isomer.[7][8]





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Figure 1: Hydroformylation of methyl 4-pentenoate to produce adipic semialdehyde methyl ester.

Catalyst System	Substrate	Selectivity (Linear)	I/b Ratio	Conditions	Reference
Rhodium / Sulfonated Triphenylpho sphine (TPPTS)	Mixture of methyl pentenoates (81% M4P)	93%	97:3	Two-phase aqueous system	[7]
[Rh(acac) (CO)2] with modified phosphine ligands	Methyl 4- pentenoate	Varies with ligand	Varies	Aqueous biphasic media	[8]
Unmodified Cobalt Carbonyl	General Olefins	High for branched internal olefins	N/A	140°C, 30 bar syngas	[9]

### Foundational & Exploratory



The following protocol is a representative example based on literature for the selective hydroformylation of methyl 4-pentenoate in a two-phase system.[7]

#### • Catalyst Preparation:

- In a reaction vessel purged with nitrogen, dissolve the rhodium precursor (e.g., [Rh(acac)
   (CO)2]) and the water-soluble phosphine ligand (e.g., TPPTS) in deoxygenated water.
- Stir the solution under an inert atmosphere until the catalyst complex is fully formed.

#### Reaction Setup:

- Add the organic phase, consisting of methyl 4-pentenoate, to the aqueous catalyst solution in the reaction vessel.
- Seal the reactor and purge several times with syngas (a mixture of CO and H2, typically 1:1).

#### Hydroformylation Reaction:

- Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
- Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring to ensure adequate mixing between the aqueous and organic phases.
- Monitor the reaction progress by gas chromatography (GC) to track the consumption of the starting material and the formation of the aldehyde products.

#### Work-up and Purification:

- After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.
- Separate the organic layer from the aqueous catalyst layer. The aqueous layer can potentially be recycled.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.



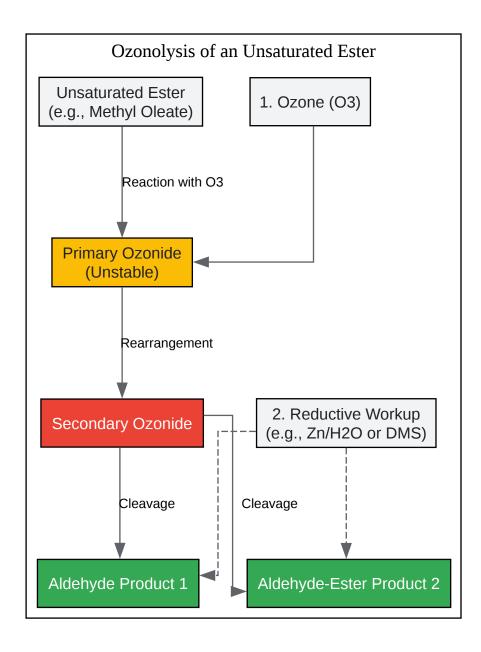
- Remove the solvent under reduced pressure.
- Purify the resulting crude product (adipic semialdehyde methyl ester) by vacuum distillation to yield the final product.

### **Ozonolysis of Methyl Oleate**

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds using ozone (O3). The ozonolysis of methyl oleate, an unsaturated fatty acid ester, yields two nine-carbon molecules: nonanal and azelaic acid methyl ester semialdehyde. While this does not directly produce adipic semialdehyde methyl ester, the principles are highly relevant and demonstrate a key oxidative cleavage pathway. The ozonolysis of cyclohexene, followed by esterification, is a more direct route to adipic acid derivatives and its semialdehyde.

The general reaction of ozone with an alkene in the presence of a reducing agent (like zinc or dimethyl sulfide) or an oxidizing agent (like hydrogen peroxide) can be tailored to yield aldehydes, ketones, or carboxylic acids. For aldehyde production, a reductive workup is necessary.





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Figure 2: General pathway for the ozonolysis of an unsaturated ester to yield aldehydes.

Ozonolysis reactions typically proceed with high conversion rates. The yield of specific aldehyde products is highly dependent on the workup conditions and the stability of the resulting aldehydes.



Substrate	Products	Yield	Conditions	Reference
Methyl Oleate	Aldehydes and Hydrogen Peroxide	~2 mol aldehydes per mol ozone	Aqueous emulsions	[10]
Oleic Acid	Dicarboxylic Acids	>95% (as acids)	Methanol/Formic Acid, H2O2 workup	[11]

The following is a generalized protocol for the ozonolysis of an unsaturated ester to produce aldehydes.

#### Ozonolysis Reaction:

- Dissolve the unsaturated ester (e.g., methyl oleate or cyclohexene methyl carboxylate) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78°C using a dry ice/acetone bath.
- Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by using a triphenylphosphine indicator.

#### Reductive Work-up:

- Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.
- Add a reducing agent. For example, add dimethyl sulfide (DMS) and allow the solution to slowly warm to room temperature, stirring overnight. Alternatively, add zinc dust and acetic acid and stir for several hours.

#### Isolation and Purification:

- Quench the reaction by adding water.
- Separate the organic layer. If the reaction was performed in a water-miscible solvent like methanol, perform an extraction with a solvent such as ethyl acetate.



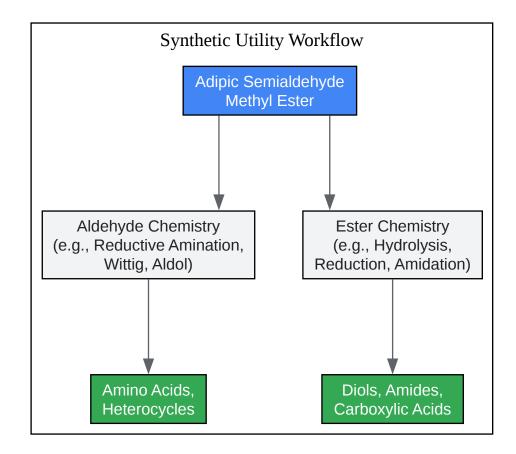
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the resulting aldehyde(s) using column chromatography or vacuum distillation.

## **Applications in Research and Drug Development**

Adipic semialdehyde methyl ester serves as a versatile building block in organic synthesis. While direct applications in final drug products are not extensively documented, its utility lies in its ability to participate in various chemical transformations.

- Intermediate for Complex Molecules: The aldehyde group can be used for chain extension via Wittig reactions, aldol condensations, or reductive amination to introduce nitrogen-containing functionalities. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further synthetic handles.
- Prodrug Strategies: Ester functionalities, such as the methyl ester in this compound, are
  commonly used in prodrug design to improve the lipophilicity and membrane permeability of
  drug candidates.[12][13] The ester can be hydrolyzed in vivo by esterases to release the
  active carboxylic acid form of a drug.
- Role of the Methyl Group: The methyl group in the ester is a critical component. In drug design, the strategic placement of methyl groups can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14][15] It can influence metabolic stability, receptor binding, and solubility.[14][15]





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Figure 3: Synthetic utility of adipic semialdehyde methyl ester in chemical synthesis.

### Conclusion

The synthesis of adipic semialdehyde methyl ester is most effectively achieved through the selective hydroformylation of methyl 4-pentenoate, a method that aligns with the growing interest in bio-based feedstocks. Ozonolysis of cyclic alkenes also presents a viable, albeit different, pathway to related structures. The dual functionality of this molecule provides significant versatility, making it a valuable intermediate for the synthesis of complex organic molecules, including those of interest to the pharmaceutical and polymer industries. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals working with this important chemical building block.

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